molecular formula C8H4N2O2S2 B2503838 1,2-Di(thiazol-2-yl)ethane-1,2-dione CAS No. 114698-06-5

1,2-Di(thiazol-2-yl)ethane-1,2-dione

Cat. No.: B2503838
CAS No.: 114698-06-5
M. Wt: 224.25
InChI Key: LAZLJTVFJQQPSX-UHFFFAOYSA-N
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Description

1,2-Di(thiazol-2-yl)ethane-1,2-dione is a heterocyclic compound featuring two thiazole rings connected by an ethane-1,2-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di(thiazol-2-yl)ethane-1,2-dione typically involves the reaction of thiazole derivatives with suitable reagents to form the desired compound. One common method involves the condensation of thiazole-2-carboxylic acid with oxalyl chloride, followed by cyclization to form the ethane-1,2-dione bridge .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Di(thiazol-2-yl)ethane-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Di(thiazol-2-yl)ethane-1,2-dione is unique due to its dual thiazole rings and ethane-1,2-dione bridge, which confer distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .

Properties

IUPAC Name

1,2-bis(1,3-thiazol-2-yl)ethane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2S2/c11-5(7-9-1-3-13-7)6(12)8-10-2-4-14-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZLJTVFJQQPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)C(=O)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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